Product packaging for Aluminium acetoacetate(Cat. No.:CAS No. 19022-77-6)

Aluminium acetoacetate

Cat. No.: B1257813
CAS No.: 19022-77-6
M. Wt: 330.22 g/mol
InChI Key: DEVXQDKRGJCZMV-UHFFFAOYSA-K
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Description

Aluminium acetoacetate (CAS 19022-77-6) is an organoaluminum compound with the chemical formula C18H27AlO9 . It is classified as an antacid for the treatment of acid-related disorders . Its primary research value lies in its dual-functionality as both a pharmaceutical and an industrial additive. In pharmaceutical research, it is categorized as an aluminium-containing antacid . In industrial and materials science research, it serves as a versatile additive. Studies have demonstrated its application in advanced coating systems, such as ketimine/acetoacetate (KETAC) primers for aerospace, where it contributes to excellent adhesion and corrosion protection on aluminum substrates without the use of hexavalent chromium . It is also patented for use as a rheology-controlling additive in printing inks . The compound belongs to the class of short-chain keto acids and derivatives . As a salt, it features an aluminium cation paired with acetoacetate anions. This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15AlO9 B1257813 Aluminium acetoacetate CAS No. 19022-77-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19022-77-6

Molecular Formula

C12H15AlO9

Molecular Weight

330.22 g/mol

IUPAC Name

aluminum;3-oxobutanoate

InChI

InChI=1S/3C4H6O3.Al/c3*1-3(5)2-4(6)7;/h3*2H2,1H3,(H,6,7);/q;;;+3/p-3

InChI Key

DEVXQDKRGJCZMV-UHFFFAOYSA-K

SMILES

CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3]

Canonical SMILES

CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3]

Other CAS No.

19022-77-6

Pictograms

Flammable

Origin of Product

United States

Synthesis Methodologies and Precursor Design for Aluminium Acetoacetate

Synthetic Routes for Aluminium Acetoacetate (B1235776) and Related β-Ketoester Complexes

The synthesis of aluminium acetoacetate can be achieved through several chemical pathways. The choice of method often depends on the desired product purity, scale, and the nature of the available starting materials. The primary routes involve the reaction of aluminium alkoxides or hydroxides with β-ketoester ligands.

Routes from Aluminium Alkoxides with β-Ketoester Ligands

A common and versatile method for synthesizing aluminium β-ketoester complexes involves the reaction of aluminium alkoxides with the corresponding β-ketoester. researchgate.net This reaction is a ligand exchange process where the alkoxide groups (–OR) on the aluminium center are replaced by the β-ketoesterate ligand. Aluminium isopropoxide [Al(OⁱPr)₃] and aluminium sec-butoxide (B8327801) [Al(OBuˢ)₃] are frequently used precursors. researchgate.netresearchgate.net

The reaction between aluminium isopropoxide and a β-ketoester like ethyl acetoacetate can yield different products depending on the stoichiometry and reaction conditions. cdnsciencepub.comresearchgate.net For instance, reacting aluminium isopropoxide with β-ketoesters such as methyl, ethyl, iso-propyl, or tert-butyl acetoacetate can lead to the formation of tris-substituted, monomeric complexes of the type Al(β-ketoesterate)₃. researchgate.netasianpubs.org These compounds are typically formed exclusively at room temperature. researchgate.netresearchgate.net

To obtain partially substituted products, such as the dimeric species [Al(OⁱPr)₂(β-ketoesterate)]₂, elevated reaction temperatures are necessary. researchgate.net This is because aluminium isopropoxide exists as a tetramer, [Al(OⁱPr)₃]₄, at room temperature, and higher temperatures are required to cause thermal de-oligomerization, making the aluminium centers more accessible for substitution. researchgate.netnih.gov The resulting partially substituted complexes, like aluminium di(isopropoxide)acetoacetic ester chelate, feature a central aluminium atom coordinated to both isopropoxide ligands and the bidentate acetoacetic ester, which forms a stable six-membered chelate ring.

The general reactions can be summarized as:

[Al(OR)₃]ₙ + 3 R'C(O)CH₂C(O)OR'' → Al(R'C(O)CHC(O)OR'')₃ + 3 ROH

[Al(OR)₃]ₙ + R'C(O)CH₂C(O)OR'' → [Al(OR)₂(R'C(O)CHC(O)OR'')]₂ + ROH (at elevated temperatures)

A study by Mehrotra & Mehrotra demonstrated that derivatives like (OR)₂Al(lig), (OR)Al(lig)₂, and Al(lig)₃ (where 'lig' is a β-ketoester) are monomeric in boiling benzene, indicating that chelation prevents the oligomerization typical of simple alkoxides. cdnsciencepub.comresearchgate.net

Direct Synthesis Approaches from Aluminium Hydroxides

Direct synthesis routes using aluminium hydroxides as the aluminium source offer an alternative, often more environmentally friendly, pathway. These methods can utilize readily available and stable starting materials like boehmite [AlO(OH)] or gibbsite [α-Al(OH)₃·3H₂O]. oup.comrsc.org

A one-step synthesis of aluminium acetylacetonate (B107027), a closely related β-diketonate complex, has been successfully demonstrated by reacting boehmite with acetylacetone (B45752) in water. oup.comoup.comresearchgate.net This reaction yields a crystalline product that precipitates from the solution, with water as the only by-product, simplifying purification. oup.com The proposed mechanism involves the coordination of the ligand's carbonyl group to the boehmite surface, followed by the cleavage of Al-O bonds within the boehmite structure to form the stable chelate complex. researchgate.net This approach represents the first synthesis of a six-coordinate mononuclear aluminium compound directly from boehmite in an aqueous solution. oup.com

Similarly, soluble aluminium carboxylates can be synthesized directly from gibbsite and boehmite, which can then serve as intermediates for other complexes. rsc.org These direct methods avoid the use of anhydrous solvents and sensitive alkoxide precursors, making them attractive for larger-scale industrial applications.

Chelation-Assisted Synthesis Strategies for Aluminium Complexes

Chelation is the fundamental principle underpinning the stability and synthesis of this compound. The acetoacetate ligand is a bidentate ligand, meaning it binds to the central aluminium atom through two separate donor atoms—in this case, the two oxygen atoms of the enolate form. scispace.com This formation of a stable heterocyclic ring structure, known as a chelate, is a key strategy in controlling the reactivity of the metal precursor. scispace.comresearchgate.net

In sol-gel processes, metal alkoxides like aluminium sec-butoxide are highly reactive towards water, often leading to uncontrolled hydrolysis and precipitation. researchgate.netresearchgate.net Modifying the aluminium alkoxide with a chelating agent like ethyl acetoacetate significantly reduces this reactivity. researchgate.net The chelation process achieves this by:

Reducing the number of hydrolysable alkoxide groups attached to the aluminium center. nih.gov

Blocking coordination sites on the metal, making it less accessible to water molecules. nih.gov

Lowering the Lewis acidity of the aluminium center. nih.gov

This controlled reactivity allows for the formation of homogeneous gels instead of precipitates, which is crucial for producing high-quality ceramic materials. researchgate.net The stability of the chelate ring means that the acetoacetate ligands are much less susceptible to hydrolysis than the remaining alkoxide groups. researchgate.net This strategy allows for fine control over the condensation process and the structure of the resulting material. researchgate.net

Principles of Precursor Design for Functional Materials Applications

The design of this compound precursors for specific applications requires a detailed understanding of how molecular-level features influence the bulk properties of the material. Key considerations include the architecture of the ligands and the conditions of the reaction.

Ligand Architecture and Steric/Electronic Effects on Complex Formation

The structure of the β-ketoester ligand itself plays a significant role in the formation and properties of the resulting aluminium complex. The substituents on the ligand can exert both steric and electronic effects.

Steric Effects: The size of the alkyl or aryl groups on the ester (OR'') and keto (R') moieties of the ligand can influence the accessibility of the aluminium center and the stability of the resulting complex. For example, a systematic study on the modification of aluminium isopropoxide with different β-ketoesters did not find a major influence from the ester's OR group, with the exception of tert-butyl acetoacetate, where transesterification was observed at elevated temperatures. nih.gov However, steric hindrance can become a determining factor in more complex systems or when using bulkier ligands. nih.gov In related systems, the steric demand of the ligand's alkyl groups has been shown to influence the structure of the final complex. researchgate.net

Electronic Effects: The electronic properties of the ligand substituents can alter the Lewis acidity of the aluminium center and the rate of subsequent reactions, such as polymerization. rsc.org In β-ketoesters, the presence of two carbonyl groups creates a system where the α-proton is acidic, facilitating the formation of the enolate that binds to the aluminium. rsc.org The electronic nature of the R' and OR'' groups can modulate the acidity of this proton and the nucleophilicity of the coordinating oxygen atoms. For example, electron-withdrawing groups can increase the ligand's acidity, potentially affecting the ease of complex formation.

Influence of Reaction Stoichiometry and Solvent Systems on Product Speciation

The final product of the synthesis is highly dependent on the ratio of reactants and the solvent used.

Reaction Stoichiometry: The molar ratio of the aluminium precursor to the β-ketoester ligand is a critical parameter for controlling the degree of substitution. However, the outcome is also strongly influenced by other reaction conditions like temperature. As noted earlier, in the reaction of Al(OⁱPr)₃ with β-ketoesters at room temperature, the fully substituted tris-chelate product, Al(β-ketoesterate)₃, is preferentially formed, even when using a 1:1 stoichiometric ratio. researchgate.netnih.gov To synthesize the mono-substituted product, conditions must be altered, for instance by increasing the temperature, to overcome the stability of the alkoxide oligomer. nih.gov This demonstrates that a simple stoichiometric ratio does not always directly translate to the final product speciation, and an interplay of factors is at work.

Solvent Systems: The solvent can do more than just dissolve the reactants; it can actively participate in the reaction. For example, when aluminium di(sec-butoxide)ethylacetoacetate, Al(OBuˢ)₂(etac), is dissolved in ethanol (B145695), the complex undergoes exchange reactions with the solvent. researchgate.net This exchange influences the equilibrium of species in the solution, favoring the formation of pentacoordinated aluminium sites. researchgate.net The choice of solvent can therefore alter the structure and coordination of the precursor in solution, which in turn affects its reactivity during subsequent processing steps like hydrolysis. The quantitative relationship between different oligomeric and chelated species in solution is dependent on the solvent, as well as temperature and stoichiometry. scispace.com

Research Findings on the Synthesis of this compound Complexes

Synthetic RouteAluminium PrecursorLigandKey Reaction ConditionsPrimary Product(s)Reference(s)
Alkoxide RouteAluminium Isopropoxide [Al(OⁱPr)₃]β-ketoesters (e.g., ethyl acetoacetate)Room TemperatureTris-substituted: Al(β-ketoesterate)₃ researchgate.netresearchgate.netnih.gov
Alkoxide RouteAluminium Isopropoxide [Al(OⁱPr)₃]β-ketoesters (e.g., ethyl acetoacetate)Elevated TemperatureMono-substituted: [Al(OⁱPr)₂(β-ketoesterate)]₂ researchgate.net
Alkoxide RouteAluminium sec-Butoxide [Al(OBuˢ)₃]Ethyl AcetoacetateStoichiometric control in a solventOligomeric species: Al(OBuˢ)₂(etac) researchgate.net
Direct SynthesisBoehmite [AlO(OH)]Acetylacetone (related β-diketone)In waterAluminium Acetylacetonate [Al(acac)₃] oup.comoup.comresearchgate.net

Factors Influencing Precursor Design

PrincipleFactorEffect on Complex Formation and SpeciationReference(s)
Ligand ArchitectureSteric BulkCan influence reaction rates and the structure of the final complex. Very bulky groups may lead to transesterification at high temperatures. researchgate.netnih.gov
Ligand ArchitectureElectronic PropertiesSubstituents on the ligand affect the Lewis acidity of the Al center and can modulate the reactivity of the complex in further reactions. rsc.org
Reaction ConditionsStoichiometryInfluences the degree of substitution, but its effect is coupled with temperature. At room temperature, tris-substitution is often favored regardless of the ratio. researchgate.netnih.gov
Reaction ConditionsTemperatureCrucial for controlling product speciation. Higher temperatures can break down alkoxide oligomers, allowing for partial substitution. researchgate.netnih.gov
Reaction ConditionsSolvent SystemSolvents like ethanol can undergo exchange reactions with the precursor, altering the coordination sphere of the aluminium and the equilibrium of species in solution. researchgate.net

Advanced Purification and Isolation Techniques in Organoaluminium Synthesis

The synthesis of high-purity this compound and related organoaluminium compounds necessitates sophisticated purification and isolation methodologies to remove unreacted precursors, byproducts, and other impurities. While standard laboratory techniques such as recrystallization form the basis of purification, advanced methods are often employed to meet the stringent purity requirements for applications in materials science and catalysis. These techniques focus on exploiting subtle differences in the physicochemical properties of the target compound and its contaminants.

Key advanced techniques include multi-stage fractional distillation, specialized work-up procedures, and modern continuous flow purification methods. The choice of method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the organoaluminium compound.

Fractional Distillation under Reduced Pressure

For volatile organoaluminium compounds, fractional distillation is a powerful purification technique. Industrial processes may employ a series of distillation columns to efficiently separate impurities that have boiling points close to that of the desired product. google.com This method is particularly effective for removing both more volatile and less volatile impurities in a continuous or batch-wise manner. google.com The use of reduced pressure is crucial for compounds that may be thermally sensitive, preventing decomposition at high temperatures. The volatility of this compound derivatives is influenced by the degree of chelation; for instance, the volatility of aluminium isopropoxide derivatives decreases as more alkoxide groups are replaced by acetylacetonate ligands. cdnsciencepub.com

Specialized Work-up and Precipitation Methods

The isolation of organoaluminium compounds from a reaction mixture can be significantly enhanced by specific chemical work-ups. A notable method involves a sodium fluoride-water workup, which has proven effective for large-scale preparations. orgsyn.org In this procedure, water is added carefully to hydrolyze reactive organoaluminium species, followed by the addition of sodium fluoride. This results in the formation of a granular, easily filterable solid, simplifying the isolation of the desired product. orgsyn.org

Another strategy involves purification of the precursors, such as aluminium sulphate. This can be achieved by dissolving the crude salt in a hot, concentrated solution and then precipitating the purified salt by adding a water-miscible organic liquid, such as an alcohol or acetone (B3395972), in the presence of sulfuric acid. google.com This ensures that the starting materials are free from impurities that could carry through the synthesis.

Advanced Crystallization and Isolation

Recrystallization remains a fundamental purification technique, but its efficacy can be enhanced through careful solvent selection and control of conditions. For this compound and its analogues, solvents like dimethyl formamide (B127407) have been successfully used to obtain high-quality crystals, which are then isolated by suction filtration. niscpr.res.in The purity of the resulting crystalline material can be verified through techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity, and Fourier-Transform Infrared (FTIR) spectroscopy to identify characteristic chemical bonds.

In some specialized cases, such as the study of highly reactive intermediates like aluminum dihalides, matrix isolation techniques are used. This involves co-depositing the species with a large excess of an inert gas (like argon) at cryogenic temperatures, allowing for spectroscopic characterization of the isolated, unstable molecules. worldscientific.com

Continuous Flow Purification

Modern chemical manufacturing is increasingly adopting continuous flow processes, which integrate synthesis and purification steps. For complex organic molecules, this can involve inline liquid-liquid extraction and membrane separation technologies. acs.org These systems allow for precise control over reaction and extraction conditions, such as pH, to optimize separation. acs.orgresearchgate.net While not yet widely documented specifically for this compound, these green chemistry approaches offer significant potential for efficient and scalable purification by minimizing solvent use and waste generation. acs.org

The table below summarizes the advanced purification and isolation techniques applicable to organoaluminium synthesis.

Interactive Table: Advanced Purification and Isolation Techniques

Technique Description Applicable To Key Advantages Citations
Multi-stage Distillation Use of multiple distillation columns under reduced pressure to separate impurities based on volatility. Volatile organoaluminium compounds High throughput, effective removal of both more and less volatile impurities. google.com
Sodium Fluoride Work-up A specific hydrolysis and precipitation procedure using NaF to facilitate the removal of aluminium-containing byproducts as a filterable solid. General organoaluminium reaction mixtures Excellent for large-scale preparations, simplifies product isolation. orgsyn.org
Precursor Precipitation Purification of starting materials like aluminium sulphate by crystallization from an aqueous-organic solvent mixture. Aluminium salt precursors Reduces impurities in the final product. google.com
Controlled Recrystallization Optimization of solvent systems (e.g., dimethyl formamide) and conditions to yield high-purity crystals. Crystalline products like this compound High purity achievable, validated by XRD and FTIR. niscpr.res.in
Continuous Flow Separation Integration of synthesis with inline liquid-liquid extraction and membrane-based phase separation. Soluble organic and organometallic compounds Increased efficiency, reduced solvent use, high degree of automation and control. acs.orgresearchgate.net

| Matrix Isolation | Cryogenic trapping of reactive species in an inert gas matrix for spectroscopic study. | Highly reactive intermediates (e.g., aluminum dihalides) | Allows for the characterization of unstable species. | worldscientific.com |

Coordination Chemistry and Structural Elucidation of Aluminium Acetoacetate Complexes

Ligand Coordination Modes and Aluminium Chelation Thermodynamics

The acetoacetate (B1235776) ligand, in its enolate form, typically acts as a bidentate chelating agent, coordinating to the central aluminium(III) ion through its two oxygen atoms. This forms a stable six-membered chelate ring. vulcanchem.com The aluminium ion, being a hard Lewis acid, forms strong bonds with the hard oxygen donor atoms of the ligand. nih.gov This chelation is a thermodynamically favorable process, leading to the formation of stable complexes. nih.gov

Stereochemical Aspects and Conformational Analysis of Aluminium Acetoacetate

The coordination of three bidentate acetoacetate ligands to the aluminium center results in a six-coordinate, octahedral geometry around the metal ion. niscpr.res.intandfonline.com This arrangement can lead to the formation of geometric isomers: facial (fac) and meridional (mer). osti.govresearchgate.net

The fac isomer possesses C₃ symmetry, where the three similar donor atoms of the ligands are on one face of the octahedron.

The mer isomer has C₂ symmetry, with the three similar donor atoms lying in a plane that also contains the central metal ion.

For complexes with unsymmetrical bidentate ligands, the fac isomer is chiral and can exist as a pair of enantiomers (Δ and Λ). rsc.org The relative stability of the fac and mer isomers can be influenced by factors such as the size of the central metal ion and steric interactions between the ligands. researchgate.net For aluminium complexes with related ligands like 8-hydroxyquinolinate, the mer isomer is often found to be more stable due to the smaller size of the Al(III) ion, which minimizes intraligand repulsion. researchgate.net In solution, interconversion between these isomers can occur. osti.gov

X-ray diffraction studies of the closely related aluminium acetylacetonate (B107027), [Al(acac)₃], show that it crystallizes in a monoclinic space group (P2₁/c), with the aluminium ion at the center of a slightly distorted octahedron formed by the six oxygen atoms of the three acetylacetonate ligands. niscpr.res.intandfonline.com

Below is a table summarizing selected bond lengths and angles for Tris(acetylacetonato)aluminium(III), which is structurally analogous to this compound.

Selected Bond Lengths (Å)Selected Bond Angles (°)
BondLengthAngleDegree
Al(1)-O(2)1.8855(10)O(12)-Al(1)-O(1)177.96(5)
Al(1)-O(22)1.8916(10)O(1)-Al(1)-O(22)89.64(5)
Al-O (avg)~1.89O(11)-Al(1)-O(1)90.22(4)
cis O-Al-O88.13 - 91.82
trans O-Al-O177.96 - 179.56
researchgate.net

Solution-State Speciation and Oligomerization Behavior

The behavior of this compound in solution is complex and can involve equilibria between different species.

In non-polar solvents like benzene, aluminium complexes with β-diketonates, such as Al(acac)₃, have been shown to be monomeric. cdnsciencepub.com However, the speciation can be highly dependent on the solvent and the presence of other coordinating species. For instance, related aluminium alkoxide complexes modified with β-diketonates can exist as dimers in solution, containing bridging alkoxide groups. researchgate.net These dimeric structures can be unstable and may disproportionate into the tris-chelated monomer and other oligomeric forms. researchgate.net Studies on the hydrolysis and oligomerization of aluminium alkoxides suggest that under certain conditions, particularly alkaline, oligomerization is favored over hydrolysis. researchgate.net The formation of oligomers often involves the creation of bridging Al-O-Al linkages. researchgate.net

The acetoacetate ligands on the aluminium center can be replaced by other ligands in a process known as ligand exchange. libretexts.org These reactions are fundamental to the synthesis of mixed-ligand aluminium complexes. cdnsciencepub.com The reaction of Al(acac)₃ with aluminium chloride, for example, results in the formation of mixed-ligand species such as Al(acac)₂Cl and Al(acac)Cl₂. researchgate.net Such reactions demonstrate that the chelated ligands can be sequentially replaced.

Solvolysis, a reaction with the solvent, can also occur. upertis.ac.id In protic solvents like alcohols, this can lead to the exchange of acetoacetate ligands with alkoxide groups derived from the solvent. iaea.org The mechanism of these exchange reactions can be complex, but they generally involve the nucleophilic attack of the incoming ligand or solvent molecule on the aluminium center. researchgate.net The presence of broad signals in NMR spectra of similar complexes is often an indication of dynamic ligand exchange reactions occurring on the NMR timescale. researchgate.net

Theoretical Models for Aluminium-Ligand Bonding Interactions

Computational methods, particularly Density Functional Theory (DFT), have been employed to understand the nature of the bonding between aluminium and chelating ligands. nih.govresearchgate.net These theoretical studies provide insights into the electronic structure and stability of the complexes.

Analyze Molecular Geometries: Optimize the structures of fac and mer isomers to determine their relative stabilities. osti.govresearchgate.net

Evaluate Bonding Energies: Calculate the strength of the Al-O bonds. These studies reveal that the Al-O bond is strong, contributing to the thermal stability of the complex. osti.gov

Interpret Spectroscopic Data: Correlate calculated vibrational frequencies with experimental IR spectra to assign specific bond vibrations, such as the Al-O stretching modes. researchgate.net

Theoretical models also help to rationalize the reactivity of the complex, such as its propensity for ligand exchange and its behavior in different solvent environments. nih.gov For example, computational studies on the hydrolysis of aluminium species show how the coordination environment affects the reaction pathways. nih.govresearchgate.net

Spectroscopic and Computational Investigations of Aluminium Acetoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of aluminium acetoacetate (B1235776) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and exchange processes within the molecule.

High-Resolution 1H, 13C, and 27Al NMR for Chemical Environment Analysis

One-dimensional NMR techniques, including ¹H, ¹³C, and ²⁷Al NMR, are fundamental for analyzing the chemical environments of the different atoms in aluminium acetoacetate. researchgate.net In a study involving the chelation of aluminium sec-butoxide (B8327801) with ethyl acetoacetate, ¹H and ¹³C NMR were used to identify the resulting chelate species. researchgate.net The keto-enol tautomerism of the acetoacetate ligand is a key feature that can be studied using ¹H NMR, with the enolic proton typically appearing around 5.5 ppm.

²⁷Al NMR is particularly useful for determining the coordination number of the aluminium center. For instance, as the ratio of ethyl acetoacetate to aluminium sec-butoxide increases, the coordination of the aluminium atom shifts towards a six-coordinated state. researchgate.net Above a certain ratio, only six-coordinated aluminium is observed. researchgate.net

Table 1: Representative NMR Data for this compound Complexes

NucleusChemical Shift (ppm)Assignment
¹H~5.5Enolic proton of acetoacetate ligand
¹³C~200–210Carbonyl carbons of acetoacetate
²⁷AlVaries with coordinationIndicates coordination environment of Al

Note: Specific chemical shifts can vary depending on the solvent and the specific nature of the complex.

Multidimensional NMR Techniques for Connectivity and Exchange Processes

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further structural details by revealing the connectivity between different nuclei. researchgate.net COSY experiments establish correlations between coupled protons, helping to map out the spin systems within the ligands. HSQC, on the other hand, correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra. researchgate.net These techniques are invaluable for distinguishing between different isomeric forms of the complex that may exist in solution. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying functional groups and characterizing the nature of chemical bonds within this compound. These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. covalentmetrology.comspectroscopyonline.com

FTIR spectroscopy is particularly effective for identifying the characteristic carbonyl (C=O) stretching vibrations, which typically appear around 1700 cm⁻¹. The formation of coordination bonds between the aluminium and the acetoacetate ligand can be observed through the appearance of Al-O coordination bands. In studies of related aluminium complexes, IR spectroscopy has been used to confirm the presence of chelation. researchgate.net

Raman spectroscopy provides complementary information, particularly regarding the metal-ligand bonds. nih.gov In aluminium(III) tris-acetylacetonate, a related compound, four bands in the 500-390 cm⁻¹ frequency range have been assigned to the vibrations of the metal-ligand bonds. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which can then be compared with experimental IR and Raman spectra to provide a more detailed assignment of the observed bands. nih.gov

Table 2: Key Vibrational Frequencies for this compound and Related Complexes

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
C=O Stretch~1700FTIR
Al-O Coordination500 - 390Raman
C-C Stretch1120 - 1040Raman
COO⁻ Asymmetric Stretch1650 - 1380FTIR

X-ray Diffraction (XRD) for Crystalline Structure Determination and Phase Analysis

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. For this compound, XRD can be used to verify its crystalline nature and analyze its phase purity. The diffraction pattern obtained from an XRD experiment is unique to a specific crystalline compound and can be used as a fingerprint for identification.

In a study of aluminium tris(ethyl acetoacetate), X-ray powder diffraction (XRPD) data was used to determine its crystal structure. researchgate.net The compound was found to crystallize in the monoclinic space group P2₁/n. researchgate.net Such detailed structural information is crucial for understanding the solid-state packing and intermolecular interactions of the complex. XRD is also employed to monitor the transformation of precursor materials into final products, such as the crystallization of γ-Al₂O₃ from an aluminium acetylacetonate (B107027) precursor. ajol.info

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides insights into the fragmentation pathways of the molecule upon ionization. For this compound, mass spectrometry can confirm the molecular formula, C₁₂H₂₁AlO₉. iarc.fr

Electron ionization mass spectrometry (EI-MS) of the related compound aluminium tris(acetylacetonate) reveals characteristic fragmentation patterns that can help in its identification. nist.govchemicalbook.com The analysis of these fragments provides clues about the stability of different parts of the molecule and the nature of the metal-ligand bonding.

Thermal Analysis Techniques (DTA, TGA) for Thermal Stability and Decomposition Profiling

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition behavior of materials as a function of temperature. uni-siegen.deabo.fi

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the nature of the volatile products released. scribd.com DTA measures the temperature difference between a sample and an inert reference as they are heated, revealing exothermic and endothermic processes such as phase transitions, melting, and decomposition. uni-siegen.de

In the context of materials derived from this compound precursors, DTA and TGA are used to characterize the thermal evolution of gels. ceramic-science.comceramic-science.com For instance, in the preparation of calcium aluminate from a gel containing an aluminium-ethyl acetoacetate chelate, DTA/TGA showed that the decomposition of the chelate and evaporation of ethyl acetoacetate occur at lower temperatures, followed by crystallization at temperatures above 900 °C. ceramic-science.comceramic-science.com These analyses are crucial for determining the appropriate thermal treatment conditions to obtain desired final products.

Electron Microscopy (SEM, TEM) for Morphological and Microstructural Characterization of Derived Materials

The transformation of this compound into various materials, particularly aluminum-based ceramics and composites, necessitates a detailed understanding of the morphology and microstructure of these resulting products. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for this purpose, providing high-resolution imaging of surface topography and internal structure.

When this compound is used as a precursor in the synthesis of materials, such as in sol-gel processes to produce alumina (B75360) (Al₂O₃), the resulting powders or films are often examined using electron microscopy. SEM analysis can reveal the particle size distribution, shape, and degree of agglomeration of the synthesized alumina powders. For instance, the thermal decomposition of this compound can yield alumina particles, and SEM imaging would be crucial to assess if these particles are spherical, irregular, or have a specific crystalline habit.

The combination of SEM with Energy Dispersive X-ray Spectroscopy (EDXS) further enhances the characterization by allowing for elemental mapping of the material's surface. This is particularly useful in confirming the distribution of aluminum and other elements within the derived material, ensuring chemical homogeneity. nih.gov

Table 1: Applications of Electron Microscopy in the Study of Materials Derived from this compound

TechniqueInformation ObtainedRelevance to Material Properties
Scanning Electron Microscopy (SEM) Particle size and shape, surface topography, degree of agglomeration.Influences powder flowability, sintering behavior, and mechanical strength of the final ceramic.
Transmission Electron Microscopy (TEM) Nanoscale morphology, crystal structure, grain size and boundaries, presence of defects and amorphous phases, interfacial analysis in composites.Determines the mechanical, optical, and electronic properties of the material at a fundamental level.
Energy Dispersive X-ray Spectroscopy (EDXS) Elemental composition and distribution.Confirms the chemical purity and homogeneity of the derived material.

In-Situ and Operando Spectroscopic Methods for Real-Time Reaction Monitoring

Understanding the chemical transformations of this compound as they occur is crucial for optimizing reaction conditions and controlling the properties of the final products. In-situ and operando spectroscopic techniques provide a window into these processes in real-time, capturing transient intermediates and mechanistic details that are often missed by conventional ex-situ analysis.

For reactions involving this compound, such as its use as a catalyst or as a precursor in sol-gel synthesis, in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can be employed to monitor the changes in vibrational modes of the molecule. This allows for the tracking of the coordination environment of the aluminum ion and the state of the acetoacetate ligands during the reaction. For example, during the hydrolysis and condensation steps of a sol-gel process, one could observe the disappearance of bands associated with the acetoacetate ligand and the appearance of new bands corresponding to the formation of Al-O-Al linkages.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ studies. researchgate.net By monitoring the chemical shifts and relaxation times of relevant nuclei (e.g., ¹H, ¹³C, ²⁷Al), it is possible to follow the kinetics of ligand exchange reactions, polymerization, or decomposition of this compound in solution.

In the context of thermal decomposition, techniques like Thermogravimetric Analysis (TGA) coupled with mass spectrometry (MS) or FTIR (TGA-MS/FTIR) provide real-time information on the mass loss of the sample as a function of temperature, along with the identification of the evolved gaseous products. This is invaluable for elucidating the decomposition pathway of this compound to form materials like alumina.

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry offers a powerful complement to experimental studies by providing detailed, atomistic-level insights into the structure, properties, and reactivity of this compound. These methods can be used to predict molecular geometries, electronic structures, and reaction mechanisms that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure and reactivity of coordination complexes like this compound. DFT calculations can accurately predict the ground-state geometry of the molecule, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.

Furthermore, DFT can be used to calculate various electronic properties that govern the reactivity of this compound. For example, the analysis of frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can provide insights into the regions of the molecule that are most likely to participate in electron donation or acceptance during a chemical reaction. The calculated electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic or nucleophilic attack.

DFT calculations are also instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction involving this compound, it is possible to identify transition states and calculate activation barriers. This information is crucial for understanding the kinetics and thermodynamics of processes such as ligand exchange, catalysis, and thermal decomposition. For instance, DFT could be used to model the step-by-step mechanism of the hydrolysis of this compound, providing a theoretical basis for the observations made in in-situ spectroscopic experiments. These calculations can also help in understanding the interactions of this compound with other molecules or surfaces, which is relevant for its application in catalysis and materials science. researchgate.netresearchgate.net

While DFT is excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of this compound in the condensed phase, such as in solution or in a polymer matrix. MD simulations model the time evolution of a system of atoms and molecules, providing insights into dynamic processes and intermolecular interactions.

In the context of this compound, MD simulations can be used to study its solvation in different solvents. This can reveal the structure of the solvent shell around the complex and provide information on the strength and nature of the solute-solvent interactions. Understanding the behavior of this compound in solution is critical for controlling its reactivity in sol-gel processes or other solution-based synthetic methods.

MD simulations are also valuable for investigating the interactions between this compound and other molecules, such as polymers. For example, if this compound is used as a cross-linking agent in a polymer, MD simulations can be used to model the diffusion of the complex within the polymer matrix and its interaction with the polymer chains. This can help in understanding the cross-linking process at a molecular level and in designing materials with desired properties. Furthermore, MD simulations can be used to predict macroscopic properties such as viscosity and diffusion coefficients, which are important for process design and optimization.

Thermal Behavior and Decomposition Mechanisms of Aluminium Acetoacetate Precursors

Thermolytic Pathways and Gaseous Product Evolution

The decomposition of aluminium acetoacetate (B1235776) involves complex thermolytic pathways that result in the evolution of various gaseous products. Studies employing techniques such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) have been instrumental in elucidating these pathways. ucl.ac.ukufl.eduresearchgate.net The decomposition generally begins with the evaporation of any adsorbed moisture, followed by the breakdown of the chelate structure at elevated temperatures. researchgate.netsrce.hr

Investigation of Gas-Phase Decomposition Kinetics

The kinetics of the gas-phase decomposition of aluminium acetoacetate are fundamental to controlling film growth rates and purity in CVD processes. rsc.org The unimolecular dissociation of the gaseous precursor is often the rate-limiting step for the formation of alumina (B75360) films. rsc.org

Research into the gas-phase decomposition of aluminium acetylacetonate (B107027), a closely related compound, has identified the onset of thermal decomposition to be around 563 K. semanticscholar.org The process is characterized by multiple reaction regimes at different temperatures. semanticscholar.org At temperatures above 600 K, the primary decomposition products detected are acetylacetone (B45752) (C5H8O2) and an aluminium-containing species, aluminium bis(diketo)acetylacetonate-H (Al(C5H7O2)C5H6O2). rsc.orgsemanticscholar.orgnih.gov Another decomposition pathway yields Al(OH)2(C5H7O2) and a substituted pentalene (B1231599) ring species. rsc.orgnih.gov Secondary decomposition products include acetone (B3395972), ketene, and acetylallene. rsc.orgsemanticscholar.orgnih.gov

Arrhenius parameters, which describe the temperature dependence of reaction rates, have been determined for the gas-phase decomposition, providing crucial data for process modeling and optimization. rsc.orgnih.gov

Solid-State Pyrolysis Mechanisms and Residue Characterization

Solid-state pyrolysis of this compound precursors leads to the formation of a solid residue, which upon further heating, transforms into aluminium oxide. The pyrolysis process involves the breaking of chemical bonds within the precursor, leading to the release of volatile organic fragments and the gradual transformation of the solid. researchgate.net

During pyrolysis, the organic ligands are removed, and a carbonaceous residue can sometimes form. ceramic-science.com The nature of this residue and the efficiency of its removal are influenced by the pyrolysis conditions, such as the atmosphere (e.g., air or inert gas). ceramic-science.com The characterization of the solid residue at different stages of pyrolysis is often performed using techniques like X-ray Diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy to identify the evolving chemical structure and phases. ceramic-science.com

For instance, in a related sol-gel system using an aluminium precursor chelated with ethyl acetoacetate, pyrolysis of the dried gel at temperatures up to 300°C resulted in a greyish, amorphous powder containing residual carbon. ceramic-science.com This indicates that the decomposition of the organic components can be incomplete at lower temperatures, leaving a carbon-containing residue that is oxidized and removed at higher temperatures. ceramic-science.com

Temperature Range (°C) Observed Process Gaseous Products Solid Residue
100 - 230Decomposition of chelate and evaporation of ethyl acetoacetate. ceramic-science.comEthyl acetoacetate ceramic-science.comAmorphous gel ceramic-science.com
230 - 250Auto-combustion process with abrupt mass loss. ceramic-science.comVarious organic fragments rsc.orgsemanticscholar.orgnih.govAmorphous, carbon-containing powder ceramic-science.com
> 300Pyrolysis of residual carbon. ceramic-science.comCO, CO2Amorphous alumina precursor ceramic-science.com

Impact of Processing Parameters on Decomposition Kinetics and Products

The kinetics of decomposition and the nature of the resulting products are significantly influenced by various processing parameters. These include the heating rate, temperature, atmosphere, and initial pressure. vanderbilt.edumdpi.comresearchgate.netresearchgate.net

Heating Rate: A higher heating rate can shift the decomposition temperatures to higher values and may affect the composition of the final product. mdpi.com In the context of producing alumina, controlling the heating rate is crucial for achieving the desired crystalline phase. mdpi.com

Atmosphere: The presence of oxygen (as in an air atmosphere) versus an inert atmosphere (like nitrogen or argon) dramatically affects the decomposition pathway. researchgate.net In air, oxidative decomposition occurs, which can facilitate the removal of carbonaceous residues. researchgate.net In an inert atmosphere, pyrolysis is the dominant mechanism, which may lead to different intermediate species and potentially more carbon contamination in the final product. researchgate.net

Temperature: The final calcination temperature determines the crystalline phase of the resulting alumina. mdpi.com Higher temperatures generally lead to the formation of the more stable alpha-alumina phase. mdpi.comcsu.edu.cn

Pressure: In gas-phase decomposition, the initial pressure of the precursor can influence the reaction order, transitioning from second-order at low pressures to first-order at high pressures. vanderbilt.edu

Phase Transformations during Calcination (e.g., Amorphous to Crystalline Aluminium Oxide Phases)

Calcination is a high-temperature heat treatment process that converts the amorphous residue from pyrolysis into crystalline aluminium oxide. The sequence of phase transformations in alumina is complex and depends on factors like impurities, particle size, and heating rate. mdpi.com

Typically, the amorphous alumina precursor first transforms into one or more metastable transition phases (such as γ-Al2O3, δ-Al2O3, and θ-Al2O3) before finally converting to the most thermodynamically stable α-Al2O3 (corundum) at higher temperatures. mdpi.comcsu.edu.cn

The general transformation sequence is as follows: Amorphous Alumina → γ-Al2O3 → δ-Al2O3 → θ-Al2O3 → α-Al2O3 mdpi.comcsu.edu.cn

Studies have shown that for precursors derived from aluminium salts, the α-Al2O3 phase is typically realized at calcination temperatures of 1200 °C or higher. mdpi.com However, for sol-gel derived powders using ethyl acetoacetate as a chelating agent, crystallization can begin at lower temperatures, around 900-1000 °C. researchgate.netceramic-science.com For example, a gel prepared with aluminium sec-butoxide (B8327801) and ethyl acetoacetate remained amorphous up to 700 °C, with crystallization occurring at 1000 °C. ceramic-science.com

Calcination Temperature (°C) Resulting Alumina Phase Reference
< 750Amorphous researchgate.net
800γ-Al2O3 (Gamma-alumina) mdpi.com
1000θ-Al2O3 (Theta-alumina) mdpi.com
> 1100-1200α-Al2O3 (Alpha-alumina) mdpi.comcsu.edu.cn

The addition of certain dopants or the use of specific synthesis methods can alter these transformation temperatures. csu.edu.cn

Mechanistic Studies of Organometallic Decomposition Processes

The decomposition of organometallic compounds like this compound is a subject of detailed mechanistic studies to understand the fundamental chemical steps involved. ucl.ac.ukdokumen.pub These studies often involve a combination of experimental techniques and quantum chemical calculations. rsc.org

The decomposition process is initiated by the weakening and eventual cleavage of the metal-ligand bonds. rsc.org For this compound, this involves the breaking of the Al-O bonds. One proposed mechanism involves the transformation of the bidentate acetoacetate ligand (where both oxygen atoms bind to the aluminium) into a monodentate one, which is a less stable configuration and precedes the ligand's departure from the metal center. semanticscholar.org

In the gas phase, the decomposition of the related aluminium acetylacetonate has been shown to proceed via two main channels at temperatures above 600 K. rsc.orgnih.gov

Loss of a neutral acetylacetone ligand: Al(acac)3 → Al(acac)2(acac-H) + H(acac) This results in the formation of acetylacetone and an aluminium-containing radical. rsc.orgnih.gov

Intramolecular rearrangement and elimination: This pathway leads to the formation of Al(OH)2(acac) and a C10H12O2 species. rsc.orgnih.gov

These initial steps are followed by the decomposition of the primary products into smaller, more stable molecules like acetone and ketene. rsc.orgsemanticscholar.orgnih.gov Such mechanistic insights are crucial for designing precursors that decompose cleanly at lower temperatures, a key goal in developing materials for flexible electronics and other advanced applications. ucl.ac.uk

Applications in Materials Science and Engineering Via Aluminium Acetoacetate Precursors

Sol-Gel Processing for Advanced Aluminium-Containing Ceramics and Composites

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel). The use of aluminium acetoacetate (B1235776) as a precursor or modifier is instrumental in overcoming challenges associated with the high reactivity of aluminium alkoxides.

Regulation of Hydrolysis and Condensation Rates in Sol-Gel Systems

The primary challenge in the sol-gel synthesis of alumina-containing materials from aluminium alkoxides, such as aluminium sec-butoxide (B8327801) (ASB), is their rapid and uncontrolled hydrolysis and condensation upon contact with water, which often leads to precipitation rather than the formation of a homogeneous gel. researchgate.netmdpi.com Ethyl acetoacetate is widely used as a chelating agent to mitigate this issue. researchgate.net

By reacting with the aluminium alkoxide, the bidentate ethyl acetoacetate ligand replaces one or more of the alkoxide groups, forming a more stable complex, Al(OBus)2(etac). researchgate.net This chelation process blocks some of the reactive sites on the aluminium center, thereby slowing down the rates of hydrolysis and condensation. researchgate.netmdpi.com This controlled reactivity prevents rapid precipitation and facilitates the formation of transparent, homogeneous gels. researchgate.net The stabilization allows for better control over the sol-gel process, which is crucial for tailoring the final properties of the material. mdpi.com

The degree of stabilization can be adjusted by varying the molar ratio of ethyl acetoacetate to the aluminium alkoxide. An increase in this ratio leads to a higher degree of chelation, further reducing the reactivity of the precursor. researchgate.net This chemical modification provides a crucial lever for controlling the structure and properties of the resulting ceramic materials. mdpi.com

Precursor SystemChelating AgentMolar Ratio (Agent:Al-alkoxide)Effect on Sol-Gel ProcessReference
Aluminium sec-butoxideEthyl acetoacetate1:1Formation of stable Al(OBus)2(etac) complex, leading to transparent gels instead of precipitates. researchgate.net
Aluminium isopropoxideEthyl acetoacetate1:25Optimal for producing stable γ-Al2O3 with reduced particle size and improved purity. kais99.org
Al(OBus)3 & Ti(OBun)4Ethyl acetoacetateVariesComplete chelation after 1 hour, followed by advanced hydrolysis after 24 hours. nih.gov

Synthesis of Monolithic and Porous Alumina (B75360) Gels and Aerogels

The controlled reaction kinetics afforded by aluminium acetoacetate precursors are essential for the synthesis of monolithic alumina gels and aerogels. Monoliths are continuous, single-piece structures that are difficult to produce from highly reactive alkoxides due to cracking during the drying process. scispace.com The use of ethyl acetoacetate improves the stability of the alumina sol, which is a key factor in successfully fabricating strong, monolithic alumina aerogels. researchgate.net

A two-step sol-gel process can be employed, where an aluminium alkoxide is first partially hydrolyzed and then mixed with additives like ethyl acetoacetate to form a gel. scispace.com This procedure allows for the creation of high-porosity (>98%) monolithic aerogels that are robust and stable against moisture. scispace.com The resulting aerogels are often composed of polycrystalline boehmite and exhibit high specific surface areas, making them suitable for applications such as high-temperature catalyst supports and thermal insulation. researchgate.netscispace.com

PropertyValueSynthesis ConditionsReference
Porosity>98%Two-step sol-gel process using aluminium secondary butoxide. scispace.com
Specific Surface Area447 m²·g⁻¹Sol-gel synthesis with ethyl acetoacetate as a chelating agent. researchgate.net
MicrostructurePolycrystalline boehmiteMonolithic aerogel synthesis. researchgate.net
Thermal Conductivity98 mW/mK at 800°CHigh-porosity monolithic aerogel. scispace.com

Fabrication of Amorphous and Crystalline Aluminium Oxide Films and Coatings

This compound precursors are also utilized in the fabrication of both amorphous and crystalline aluminium oxide (Al₂O₃) thin films and coatings via the sol-gel method followed by a heat treatment. worldscientific.com The sol-gel route offers a low-temperature, cost-effective method for producing high-quality, homogeneous films. nih.gov

The final state of the film—amorphous or crystalline—is determined by the post-deposition annealing temperature. For instance, films heat-treated between 600°C and 800°C remain in an amorphous state, while crystallization into phases like γ-Al₂O₃ can occur at higher temperatures, such as 900°C. worldscientific.com The addition of ethyl acetoacetate during the sol-gel process has been shown to contribute to the stable production of γ-Al₂O₃, while also helping to reduce the particle size and improve the purity of the final material. kais99.org

These amorphous alumina films can exhibit excellent mechanical properties, including high Young's modulus and hardness, and possess ultra-smooth surfaces. worldscientific.com The coordination of aluminium atoms ( researchgate.netAl, kais99.orgAl, mdpi.comAl) within the amorphous structure, which influences these mechanical properties, can also be controlled by the heat-treatment temperature. worldscientific.com

Heat Treatment Temp.Film StateYoung's Modulus (E)Hardness (H)Surface Roughness (Ra)Reference
500°CAmorphous (with organics)164.00 GPa19.83 GPa~0.43 nm worldscientific.com
600°C - 800°CAmorphous168.12 - 174.85 GPa20.45 - 21.72 GPa~0.29 - 0.35 nm worldscientific.com
900°CPartially Crystalline (γ-Al₂O₃)--- worldscientific.com

Development of Mixed Metal Oxide Materials (e.g., Calcium Aluminates, SiAlONs)

The sol-gel method using this compound precursors extends to the synthesis of complex mixed-metal oxides. These materials incorporate multiple metals into a single oxide matrix, offering a vast range of properties for diverse applications. rsc.orgresearchgate.net The use of chelating agents like ethyl acetoacetate is crucial for homogenizing the different metal precursors at a molecular level, which often have dissimilar hydrolysis rates.

For example, aluminium titanate (Al₂TiO₅) films have been prepared at a relatively low temperature of 750°C using a combination of ethyl acetoacetate and citric acid as a compound chelating agent. scientific.net This dual-chelation approach was found to be critical for promoting the formation of Al-O-Ti heterogeneous bonds, which is necessary for synthesizing the desired mixed oxide phase at lower temperatures. scientific.net Similarly, zinc alumotitanate sorbents have been successfully synthesized via a sol-gel route where ethyl acetoacetate was used to control the reaction between aluminium and titanium alkoxide precursors. mdpi.comnih.gov This control over the precursor chemistry is fundamental to achieving a homogeneous and well-defined final mixed-oxide material. mdpi.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Thin Film Growth

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are vapor-phase techniques used to grow high-quality thin films with precise control over thickness and conformality. nih.govazonano.com The selection of a suitable chemical precursor is paramount for the success of these processes.

Precursor Volatility and Delivery in Vapor Phase Deposition

An ideal precursor for CVD and ALD must possess sufficient volatility to be transported into the reaction chamber in the gas phase. nist.gov It must also exhibit good thermal stability, decomposing cleanly on the heated substrate surface without undergoing premature decomposition in the gas phase. nih.gov

While aluminium β-diketonates, such as aluminium acetylacetonate (B107027), are known precursors for the MOCVD of Al₂O₃ films, specific data on the use of this compound for CVD or ALD is not extensively detailed in the provided research. researchgate.net However, the principles governing precursor suitability are universal. The precursor must be deliverable to the substrate in a controlled and repeatable manner. Liquid precursors, like the non-pyrophoric aluminium tri-sec-butoxide (often the starting material for modification with acetoacetate), are often preferred for their reliable vapor delivery. nih.govnih.gov

The modification of an alkoxide with an acetoacetate ligand would alter its volatility and decomposition characteristics. While this modification is primarily used to control hydrolysis in sol-gel chemistry, its impact on vapor pressure and thermal stability would need to be carefully evaluated to determine its suitability as a CVD or ALD precursor. Generally, the addition of organic ligands can increase the molecular weight, potentially lowering volatility, but can also improve thermal stability and handling properties compared to highly pyrophoric precursors like trimethylaluminum. nih.gov

Investigation of Film Growth Mechanisms and Microstructure Control

Aluminum acetoacetate and related compounds are valuable precursors in the sol-gel synthesis of alumina (Al₂O₃) thin films. The sol-gel process is a wet-chemical technique that involves the evolution of an inorganic network from a chemical solution through hydrolysis and condensation reactions. The use of aluminum acetoacetate, often in conjunction with aluminum alkoxides like aluminum sec-butoxide, allows for precise control over these reactions, which is critical for forming high-quality, uniform films.

The growth mechanism begins with the hydrolysis of the aluminum precursor in the presence of water. The acetoacetate ligand acts as a chelating agent, stabilizing the aluminum center and moderating its reactivity. srce.hr This chelation slows down the rate of hydrolysis and condensation, preventing the rapid, uncontrolled precipitation of aluminum hydroxide (B78521). researchgate.net Instead, a stable, homogeneous colloidal suspension, or "sol," is formed. This sol can then be deposited onto a substrate using techniques such as dip-coating or spin-coating.

During a subsequent thermal treatment (calcination or annealing), the organic ligands are removed through thermal decomposition, and the amorphous alumina gel network densifies and transforms into a solid ceramic film. The microstructure of the final film is highly dependent on the processing parameters.

Microstructure Control: The final properties of the alumina film, such as its crystal phase, grain size, density, and surface roughness, can be meticulously controlled by adjusting several parameters during the synthesis and deposition process:

Precursor Chemistry: The molar ratio of the chelating acetoacetate ligand to the aluminum precursor is a key variable. A higher concentration of the chelating agent further slows the gelation process, leading to a more ordered network in the final film. researchgate.net

Thermal Treatment: The annealing temperature and atmosphere are critical for microstructure development. At lower temperatures (e.g., 500-800°C), the films are typically amorphous, exhibiting smooth surfaces without cracks or voids. worldscientific.com As the temperature increases, crystallization into various phases of alumina, such as γ-Al₂O₃, occurs. This transition is accompanied by an increase in the film's density, hardness, and elastic modulus.

The table below presents typical research findings on the mechanical properties of sol-gel-derived amorphous alumina thin films as a function of heat-treatment temperature.

Heat Treatment Temperature (°C)Hardness (H) (GPa)Young's Modulus (E) (GPa)Surface Roughness (Ra) (nm)
60019.83164.000.43
70020.91170.180.35
80021.72174.850.29

Data compiled from studies on amorphous alumina films produced by sol-gel methods. worldscientific.com

This level of control over the film's microstructure enables the fabrication of alumina coatings for a wide range of applications, including protective layers, dielectric materials in microelectronics, and catalytic supports. worldscientific.com

Polymer Composites and Hybrid Inorganic-Organic Materials Synthesis

Aluminum acetoacetate serves as a critical component in the development of advanced polymer composites and hybrid materials, where it can act as a crosslinking agent or as a precursor for the in-situ generation of reinforcing inorganic phases.

Incorporation of this compound into Polymer Matrices

One of the primary roles of aluminum acetoacetate in polymer science is as a crosslinking agent, particularly for resins containing functional groups with electron-donating atoms, such as hydroxyl (-OH) or carboxyl (-COOH) groups. google.com The mechanism involves the formation of coordination bonds between the aluminum center and the functional groups on adjacent polymer chains. This process creates a stable, three-dimensional network structure within the polymer matrix.

This crosslinking significantly enhances the material's properties:

Enhanced Mechanical Strength: The crosslinks provide greater resistance to deformation and stress, leading to improvements in properties like tensile strength and hardness. nbinno.com

Increased Chemical Resistance: The crosslinked structure is less susceptible to swelling and dissolution by solvents. indexcopernicus.com

This technology is applied to various polymer systems, including phenolic resins and epoxy resins, to create high-performance composites suitable for demanding industrial applications such as adhesives, coatings, and structural components. nbinno.com The effect of incorporating inorganic aluminum compounds into polymer matrices is illustrated by the changes in mechanical properties, as shown in the table below for an epoxy/benzoxazine blend filled with aluminum trihydrate (ATH), a related aluminum compound.

ATH Content (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)
036.21.3
1020.11.8
2015.52.5
3012.13.3
4011.44.3

Illustrative data based on findings for ATH in an epoxy/benzoxazine matrix. mdpi.com

In-Situ Generation of Nanostructured Inorganic Phases within Organic Frameworks

Aluminum acetoacetate is an ideal precursor for creating organic-inorganic hybrid materials through the in-situ generation of alumina nanoparticles. In this method, the aluminum acetoacetate is first dissolved or uniformly dispersed within a liquid monomer or a polymer solution. Subsequently, a controlled thermal treatment is applied.

The heat causes the aluminum acetoacetate to decompose, leading to the nucleation and growth of nanometer-sized alumina (Al₂O₃) particles directly within the organic matrix. researchgate.net The organic acetoacetate ligands break down into volatile byproducts, leaving behind a pure inorganic phase.

This in-situ approach offers significant advantages over the conventional method of physically mixing pre-synthesized nanoparticles into a polymer:

Uniform Dispersion: The molecular-level initial dispersion of the precursor ensures that the resulting nanoparticles are highly and uniformly distributed throughout the polymer, avoiding the agglomeration issues common with ex-situ mixing.

Strong Interfacial Adhesion: The formation of the nanoparticles at the molecular level can promote strong chemical or physical bonding at the organic-inorganic interface, leading to more effective load transfer and improved mechanical properties.

The resulting nanocomposite materials combine the properties of both the hard, thermally stable ceramic phase and the flexible, processable polymer phase, leading to hybrid materials with synergistically enhanced performance characteristics. mdpi.commdpi.com

Metal-Organic Frameworks (MOFs) Synthesis and Functionalization

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Aluminum-based MOFs are of particular interest due to their high stability, low toxicity, and the low cost of aluminum. cetjournal.it Aluminum acetoacetate can serve as a versatile aluminum source for the synthesis of these advanced materials.

This compound as a Metal Source for Al-MOF Construction

The synthesis of Al-MOFs involves a coordination-driven self-assembly process between an aluminum source and a specific multitopic organic linker in a suitable solvent, typically under solvothermal conditions (heating in an autoclave). While common aluminum salts like aluminum nitrate or aluminum sulfate are often used, aluminum acetoacetate presents a valuable alternative. nih.govnih.gov

Using aluminum acetoacetate as the metal precursor can offer several advantages. The acetoacetate ligands can influence the reaction kinetics, and their decomposition byproducts are organic, which can be advantageous over potentially corrosive anions like chloride or nitrate. The general procedure involves dissolving aluminum acetoacetate and the organic linker, such as terephthalic acid for MIL-53(Al) or isophthalic acid for CAU-10, in a solvent like N,N-dimethylformamide (DMF) or water, followed by heating to induce crystallization. nih.govrsc.org

Control of MOF Morphology and Porosity

The final properties of a MOF, including its crystal size, shape (morphology), and porous characteristics (e.g., surface area and pore volume), are highly dependent on the conditions during its synthesis. One of the most effective strategies for controlling MOF crystallization is the use of "modulators." Modulators are small molecules, often monocarboxylic acids like acetic acid, that compete with the primary organic linker to coordinate to the metal centers. nih.govmdpi.com This competition slows down the rate of network formation, allowing for more ordered crystal growth, which can lead to larger crystals, fewer defects, and higher porosity. mdpi.com

When aluminum acetoacetate is used as the precursor, its own acetoacetate ligand can function as an in-situ modulator. The acetoacetate group can temporarily coordinate to the aluminum ions, regulating their availability to bond with the primary organic linkers. This "self-modulating" effect can be a powerful tool for directing the crystallization outcome without the need for additional modulating agents. By carefully controlling the reaction temperature and time, the dissociation of the acetoacetate ligand can be managed, thereby influencing the nucleation and growth rates to achieve desired MOF morphologies and enhance porosity.

The following table shows research findings on how different modulators and synthesis conditions can influence the properties of a representative MOF, illustrating the principle of synthesis control.

MOF SystemModulatorModulator/Linker RatioBET Surface Area (m²/g)Yield (%)
MIL-101(Cr,Sn)None0185660.1
MIL-101(Cr,Sn)Nitric Acid2199862.3
MIL-101(Cr,Sn)Acetic Acid2224570.1
MIL-101(Cr,Sn)Citric Acid2192365.4

Data adapted from studies on modulator-assisted MOF synthesis. mdpi.com

This intrinsic control offered by the aluminum acetoacetate precursor makes it a sophisticated choice for the targeted synthesis of functional Al-MOFs.

Strategies for Enhancing MOF Stability and Selectivity

The inherent properties of aluminum-based MOFs, such as their strong metal-oxygen bonds, provide a solid foundation for stability. However, to further augment their resilience and tailor their selective adsorption capabilities, a variety of sophisticated techniques are utilized. These can be broadly categorized into linker functionalization, post-synthetic modification, mixed-linker strategies, and defect engineering. The use of this compound as a precursor can influence the crystallization process and the availability of coordination sites, thereby impacting the effectiveness of these enhancement strategies.

Linker Functionalization

One of the most direct methods to tune the properties of a MOF is to introduce specific functional groups onto the organic linkers prior to synthesis. This pre-design approach allows for the precise tailoring of the pore environment, which in turn affects both stability and selectivity.

By incorporating functional groups, the chemical and physical properties of the MOF can be systematically altered. For instance, the introduction of hydrophobic groups can enhance the material's stability in the presence of moisture, a common challenge for many MOFs. Conversely, hydrophilic functional groups can be introduced to improve selectivity for polar molecules like water. The choice of functional group can also influence the electronic properties of the framework, which is crucial for applications in catalysis and sensing.

A key advantage of linker functionalization is the ability to create MOFs with tailored pore sizes and functionalities. This allows for the selective adsorption of specific gases or molecules, a critical requirement for applications such as carbon capture and gas separation. Research has shown that even subtle changes to the linker, such as the addition of a methyl or hydroxyl group, can have a significant impact on the MOF's performance.

StrategyDescriptionImpact on StabilityImpact on Selectivity
Linker Functionalization Introduction of specific functional groups to the organic linkers before MOF synthesis.Can be enhanced by incorporating hydrophobic groups to repel water.Can be precisely tuned by introducing functional groups that have specific interactions with target molecules.
Post-Synthetic Modification Chemical modification of the MOF after its initial synthesis.Can be improved by adding protective functional groups or cross-linking linkers.Can be altered by introducing new active sites or changing the pore environment.
Mixed-Linker Strategy Using a combination of two or more different organic linkers during MOF synthesis.Can be tuned by balancing the properties of the different linkers.Can be controlled by the ratio and arrangement of the different linkers, creating heterogeneous pore environments.
Defect Engineering Intentional creation of defects (e.g., missing linkers or metal nodes) within the MOF structure.Can sometimes be decreased due to a less ordered structure, but can also be enhanced in specific cases.Can be significantly enhanced by creating open metal sites or coordinatively unsaturated sites that act as strong binding sites for specific molecules.

Post-Synthetic Modification

Post-synthetic modification (PSM) offers a versatile approach to functionalize MOFs after their initial synthesis. This technique allows for the introduction of functional groups that may not be stable under the conditions required for MOF synthesis.

PSM can be used to enhance stability by, for example, cross-linking the organic linkers within the framework, thereby reinforcing the structure. It can also be employed to introduce new functionalities that can selectively bind to target molecules, thus enhancing selectivity. The ability to perform chemical transformations on a pre-existing framework opens up a vast design space for creating highly specialized materials.

Mixed-Linker Strategy

The mixed-linker or multivariate (MTV) approach involves the use of two or more different organic linkers in the synthesis of a single MOF. rsc.orgrsc.org This strategy allows for the creation of MOFs with a higher degree of complexity and functionality. By carefully selecting the combination of linkers, it is possible to fine-tune the stability and selectivity of the resulting material.

For instance, combining a robust but non-functional linker with a more functional but less stable linker can result in a MOF that balances both properties. The spatial arrangement of the different linkers within the framework can create unique pore environments that can lead to enhanced selectivity for specific guest molecules. The ratio of the different linkers can be systematically varied to optimize the desired properties.

Defect Engineering

While defects in crystalline materials are often considered undesirable, the intentional introduction of defects in MOFs, known as defect engineering, has emerged as a powerful tool to enhance their properties. rsc.orgnih.gov Missing linkers or metal nodes can create open metal sites or coordinatively unsaturated sites within the framework.

These defect sites can act as strong Lewis acid sites, significantly enhancing the MOF's catalytic activity and its selectivity for certain reactions. rsc.org Furthermore, the creation of hierarchical pore structures through defect engineering can improve mass transport within the MOF, leading to enhanced performance in applications such as catalysis and separations. The use of modulators during the synthesis of aluminum-based MOFs can be a method to introduce a controlled number of defects. rsc.org

Future Research Directions and Emerging Areas

Development of Novel Aluminium Acetoacetate (B1235776) Derivatives with Tunable Reactivity

Future research is poised to explore the synthesis of novel aluminium acetoacetate derivatives with precisely controlled reactivity. This involves the strategic modification of the acetoacetate ligand or the introduction of ancillary ligands to the aluminium center. By altering the electronic and steric properties of the complex, researchers aim to fine-tune its catalytic activity, stability, and solubility for specific applications.

One promising avenue is the synthesis of derivatives with functionalized β-diketonate ligands. For instance, incorporating electron-withdrawing or electron-donating groups onto the acetylacetone (B45752) backbone can modulate the Lewis acidity of the aluminium center, thereby influencing its catalytic efficacy in various organic transformations. The synthesis of C₁₆-acac-Al by refluxing aluminum isopropoxide with hexadecyl acetoacetate is a recent example of creating derivatives with specific properties, in this case, improved low-temperature fluidity for applications in biodiesel.

Furthermore, the development of mixed-ligand complexes, where one or more acetoacetate ligands are replaced by other functional groups, offers another layer of tunability. For example, the synthesis of bis(ethyl acetoacetato)(2,4-pentanedionato)aluminium involves the reaction of aluminium isopropoxide with both ethyl acetoacetate and 2,4-pentanedione. This approach allows for the creation of asymmetric complexes with unique reactivity profiles. Research into aluminium alkoxide derivatives, such as those formed from reactions with acetylacetone, benzoylacetone, and ethyl acetoacetate, has shown that the nature of the ligand influences the monomeric or polymeric nature of the resulting complex, which in turn affects its volatility and reactivity. cdnsciencepub.com

The reactivity of the acetoacetate ligand itself, which exhibits keto-enol tautomerism, presents opportunities for creating derivatives with tailored properties. The two reactive sites, the active methylene (B1212753) group and the ketone carbonyl, allow for diverse coordination modes with aluminium, affecting chelation stability and reactivity in synthesis.

Derivative Type Synthetic Strategy Potential Application Key Research Focus
Functionalized β-Diketone LigandsIntroduction of electron-withdrawing/donating groups onto the acetylacetone backbone.Enhanced catalysis in organic synthesis.Tuning Lewis acidity and catalytic activity.
Mixed-Ligand ComplexesSubstitution of acetoacetate ligands with other functional groups (e.g., aminoalkoxides, siloxides). acs.orgCreation of asymmetric catalysts with unique selectivity.Exploring the synergy between different ligands to control reactivity.
Polymeric and Oligomeric StructuresControl of reaction conditions (e.g., solvent, temperature) to favor the formation of extended networks.Development of robust heterogeneous catalysts.Understanding the structure-property relationships in polymeric this compound materials.
Chiral DerivativesUse of chiral ligands to induce enantioselectivity.Asymmetric catalysis for the synthesis of pharmaceuticals and fine chemicals.Designing effective chiral environments around the aluminium center.

This table is generated based on interpretation of the provided search results.

Integration of this compound into Advanced Multifunctional Materials and Devices

The unique properties of this compound make it a promising candidate for integration into advanced multifunctional materials and devices. Its ability to act as a precursor for aluminium-containing materials, a stabilizer, and a cross-linking agent opens up a wide range of possibilities in materials science.

In the realm of composite materials, this compound can be used to enhance the properties of polymers and ceramics. For example, its incorporation into cellulose (B213188) acetoacetate (CAA) composites can create materials with improved thermal stability. The aluminium center can act as a cross-linking point, improving the mechanical strength and thermal resistance of the polymer matrix.

Furthermore, the sol-gel process offers a versatile method for preparing alumina-containing ceramics using this compound derivatives as precursors. Modification of aluminium alkoxides with ethyl acetoacetate allows for controlled hydrolysis and condensation, leading to the formation of homogeneous gels instead of precipitates. researchgate.net This control is crucial for fabricating high-quality ceramic coatings, thin films, and nanoparticles for applications in electronics, catalysis, and corrosion protection. researchgate.net

The potential applications in advanced devices are also being explored. The use of this compound in the synthesis of nano-sized metal oxides, such as Al2O3, Fe3O4, and TiO2, has been demonstrated for catalytic applications. researchgate.net These nanomaterials can be incorporated into sensors, electronic components, and energy storage devices. For instance, the development of chitosan-aluminum oxide nanocomposites has shown promise as a green heterogeneous catalyst. mdpi.com

Material/Device Type Role of this compound Potential Functionality Key Research Focus
Polymer CompositesCross-linking agent, stabilizer, precursor for fillers.Enhanced mechanical strength, thermal stability, and flame retardancy.Optimizing the interface between the aluminium species and the polymer matrix.
Ceramic CoatingsSol-gel precursor.Improved corrosion resistance, hardness, and thermal insulation.Controlling the microstructure and properties of the ceramic layer through precursor chemistry.
Electronic DevicesPrecursor for dielectric layers and semiconductor materials.High-k gate dielectrics, transparent conducting oxides.Tailoring the electrical properties of the resulting materials.
Catalytic ConvertersSupport material for active catalysts.High surface area and thermal stability for catalytic reactions.Developing porous alumina (B75360) structures with controlled pore sizes and surface chemistry.

This table is generated based on interpretation of the provided search results.

Sustainable Synthesis and Application Methodologies (Green Chemistry Perspectives)

A significant future research direction is the development of sustainable and environmentally friendly methods for the synthesis and application of this compound. This aligns with the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources.

Current research is exploring greener synthetic routes that avoid the use of hazardous solvents and reagents. For example, aqueous solvent methods and alcoholic solvent methods that utilize recyclable solvents are being developed. Microwave-assisted synthesis is another promising technique that can reduce reaction times and energy consumption. Furthermore, the use of biodegradable ligands derived from renewable resources is being investigated as a sustainable alternative to traditional petroleum-based ligands.

In terms of applications, this compound is being explored for its role in promoting sustainable chemical processes. Its use as a catalyst in various reactions can reduce the need for more toxic or expensive catalysts. For instance, aluminium compounds are being studied as catalysts for hydroboration, hydroamination, and CO2 insertion reactions, offering a more environmentally benign alternative to some transition metal catalysts. d-nb.info

The application of aluminium and its compounds in green building technologies is another area of interest. Aluminum's lightweight nature contributes to fuel efficiency in transportation, and its reflectivity can improve energy efficiency in buildings. qatalum.comaluminum.org The high recyclability of aluminum makes it a sustainable material, with a significant percentage of aluminum produced still in use today. qatalum.com

Green Chemistry Aspect Research Approach Potential Impact
Sustainable Synthesis Use of aqueous or recyclable solvents, microwave-assisted synthesis, biodegradable ligands. Reduced environmental footprint of this compound production.
Green Catalysis Application as a catalyst to replace more toxic or less efficient alternatives. d-nb.infoDevelopment of more sustainable chemical manufacturing processes.
Renewable Feedstock Conversion Catalytic conversion of biomass into valuable chemicals and fuels.Contribution to a bio-based economy and reduced reliance on fossil fuels.
Sustainable Materials Incorporation into recyclable and lightweight materials for energy savings. qatalum.comaluminum.orgReduced energy consumption in transportation and construction.

This table is generated based on interpretation of the provided search results.

Advanced Theoretical Modeling and Machine Learning for Predictive Material Design and Reaction Optimization

The integration of advanced theoretical modeling and machine learning (ML) is set to revolutionize the design and optimization of materials and reactions involving this compound. These computational tools can accelerate the discovery of new derivatives and processes by providing insights that are difficult to obtain through experiments alone.

Theoretical modeling, using techniques like Density Functional Theory (DFT), can be employed to understand the electronic structure, bonding, and reactivity of this compound and its derivatives. Computational studies can elucidate reaction mechanisms, predict the stability of different isomers, and guide the design of catalysts with enhanced activity and selectivity. acs.org For example, DFT calculations can help in understanding the keto-enol tautomerism of the acetoacetate ligand and its effect on coordination and reactivity.

The combination of theoretical modeling and machine learning can create a powerful workflow for predictive material design. Theoretical calculations can generate high-quality data to train ML models, which can then be used to rapidly screen a vast chemical space for promising candidates. The most promising candidates can then be further investigated using more accurate theoretical methods or synthesized and tested experimentally.

Computational Tool Application Area Expected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of electronic and structural properties. A deeper understanding of the fundamental chemistry of this compound, enabling rational design of new derivatives.
Molecular Dynamics (MD) Simulations Study of the dynamic behavior of this compound in different environments (e.g., solutions, interfaces).Insights into solvation effects, diffusion, and aggregation phenomena.
Machine Learning (ML) Prediction of material properties, optimization of reaction conditions, discovery of new materials. texametals.comtechscience.comarxiv.orgAccelerated development of new materials and processes with desired characteristics, reducing experimental effort. techscience.comelkamehr.com
Integrated Computational Workflow Combination of DFT, MD, and ML for a multi-scale modeling approach.A comprehensive and predictive framework for designing and optimizing this compound-based systems.

This table is generated based on interpretation of the provided search results.

Exploration of this compound in Interdisciplinary Research Domains

The versatility of this compound positions it as a valuable compound for exploration in a variety of interdisciplinary research fields, extending beyond its traditional applications in chemistry and materials science.

In the biomedical field, there is growing interest in the biological activities of aluminium compounds and their potential therapeutic applications. While the specific biological roles of this compound are still under investigation, related compounds like ketone bodies (acetoacetate) are known to be utilized as an energy source by the brain and heart and may have neuroprotective effects. biomolther.orgbiomolther.org Future research could explore the potential of this compound derivatives in drug delivery systems or as bioactive molecules themselves, while carefully considering the toxicology of aluminum.

In catalysis, beyond its use in organic synthesis, this compound could find applications in environmental catalysis. For example, it could be used as a precursor for catalysts designed for air and water purification, such as the degradation of pollutants. The development of robust and recyclable catalysts based on this compound aligns with the goals of sustainable chemistry. d-nb.info

The field of nanotechnology also presents exciting opportunities. The use of this compound in the green synthesis of aluminum oxide nanoparticles has already been demonstrated. sci-hub.senih.gov These nanoparticles have potential applications in various fields, including as fillers to enhance the mechanical and thermal properties of composites, and for their antibacterial and antioxidant properties. sci-hub.senih.gov

Furthermore, the integration of this compound into smart materials and sensors is an emerging area. For example, its ability to form stable complexes could be exploited in the design of chemical sensors that respond to specific analytes. The development of materials that change their properties in response to external stimuli (e.g., pH, temperature) could also be explored.

Q & A

Basic: What are the established synthetic routes for Aluminium acetoacetate, and how can its purity be validated in laboratory settings?

Methodological Answer:
this compound is typically synthesized via the reaction of acetoacetic acid (or its esters) with aluminium salts (e.g., aluminium hydroxide or chloride). Key steps include pH-controlled precipitation and purification through recrystallization. Purity validation involves:

  • FTIR spectroscopy to confirm the presence of characteristic carbonyl (C=O, ~1700 cm⁻¹) and Al-O coordination bands.
  • X-ray diffraction (XRD) to verify crystalline structure and phase purity.
  • Elemental analysis to quantify aluminium content.
    For reproducible results, ensure stoichiometric control during synthesis and use inert atmospheres to prevent hydrolysis .

Advanced: How does tautomerism in acetoacetate ligands influence the reactivity of this compound in coordination chemistry?

Methodological Answer:
The acetoacetate ligand exhibits keto-enol tautomerism, which introduces two reactive sites: the active methylene group (enolic form) and the ketone carbonyl (keto form). This duality enables diverse coordination modes with aluminium, affecting:

  • Chelation stability : Enolic forms may form stronger bonds via bidentate coordination.
  • Reactivity in synthesis : The keto group can undergo nucleophilic additions, while the enolic form participates in redox reactions.
    Characterize tautomeric ratios using ¹H NMR (enolic proton at δ ~5.5 ppm) and UV-Vis spectroscopy (enol-specific absorbance). Computational tools like DFT can model tautomer populations under varying conditions .

Basic: What analytical techniques are optimal for quantifying this compound in biological or chemical matrices?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 210–260 nm. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve acetoacetate from interferents like acetone.
  • Enzymatic assays : Couple with acetoacetate decarboxylase and monitor NADH oxidation spectrophotometrically.
  • NMR spectroscopy : ¹³C NMR distinguishes acetoacetate’s carbonyl carbons (δ ~200–210 ppm). Validate with spiked recovery experiments .

Advanced: How can researchers address interference from acetone when analyzing this compound in metabolic studies?

Methodological Answer:
In bioconversion assays (e.g., Clostridium acetobutylicum cultures), acetoacetate spontaneously decarboxylates to acetone, complicating quantification. Mitigation strategies include:

  • Derivatization : Use o-phenylenediamine to stabilize acetoacetate as a quinoxaline adduct, separable via GC-MS.
  • Enzymatic coupling : Employ acetoacetate decarboxylase inhibitors (e.g., sodium fluoride) during sample collection.
  • Isotopic labeling : Track ¹³C-acetoacetate in LC-MS to differentiate from endogenous acetone. Cross-validate with headspace GC for acetone quantification .

Advanced: What computational approaches predict the binding affinity of this compound in polymer matrices or enzyme active sites?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions between acetoacetate’s reactive groups (keto/enol) and polymer functional sites (e.g., acrylamide-based MIPs). Parameterize force fields for aluminium coordination.
  • Molecular dynamics (MD) : Simulate solvation effects and ligand stability over 100-ns trajectories (GROMACS/AMBER).
  • QM/MM calculations : Study transition states in decarboxylation reactions (e.g., with acetoacetate decarboxylase) using Gaussian or ORCA. Validate with crystallographic data (PDB ID: 4AEB) .

Basic: How is this compound classified in pharmacological databases, and what are the implications for preclinical research?

Methodological Answer:
this compound is classified under the ATC code A02AB05 (aluminium compounds) as an antacid. Researchers should:

  • Reference WHO ATC guidelines for toxicity and dosing benchmarks.
  • Design in vitro assays (e.g., simulated gastric fluid) to assess acid-neutralizing capacity.
  • Compare efficacy with other A02AB-class compounds (e.g., aluminium hydroxide) using pH-stat titration. Note potential differences in bioavailability due to solubility .

Advanced: What strategies enable selective reduction of this compound’s functional groups in synthetic chemistry?

Methodological Answer:

  • Ketone protection : Convert the keto group to an acetal using ethylene glycol and p-toluenesulfonic acid. This allows selective ester reduction with sodium borohydride (mild conditions).
  • Full reduction : Use lithium aluminium hydride (LAH) to reduce both ester and keto groups to 1,3-butanediol derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Post-reaction, hydrolyze acetals with dilute HCl to regenerate ketones .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye irritation.
  • Ventilation : Work in fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in airtight containers under dry, inert gas (argon) to prevent hydrolysis.
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste. Reference SDS guidelines for aluminium salts .

Advanced: How does this compound’s coordination chemistry influence its application in functional materials?

Methodological Answer:
The Al³⁺ ion’s high charge density enables strong coordination with acetoacetate’s oxygen donors, forming thermally stable complexes. Applications include:

  • Cellulose acetoacetate (CAA) composites : Synthesize via esterification with diketene; use FTIR (C=O stretch) and TGA (decomposition >250°C) to characterize.
  • Catalytic supports : Immobilize transition metals (e.g., Pd) on CAA matrices for hydrogenation reactions. Study coordination via EXAFS spectroscopy.
    Optimize ligand-to-metal ratios using Job’s method of continuous variations .

Advanced: What metabolomics approaches identify this compound’s role in central nervous system (CNS) disorders?

Methodological Answer:

  • ¹H NMR metabolomics : Detect acetoacetate (δ ~2.3 ppm, methyl; δ ~3.4 ppm, methylene) in CSF or serum. Use OPLS-DA models to correlate levels with CNS inflammation.
  • Stable isotope tracing : Administer ¹³C-labeled acetoacetate and track incorporation into brain lipids via LC-MS.
  • Pathway analysis : Map to ketolysis pathways (e.g., acetyl-CoA synthesis) using KEGG or MetaboAnalyst. Exclude confounding ketone bodies (e.g., β-hydroxybutyrate) via orthogonal separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.